

# An In-depth Technical Guide to the Initial Clinical Studies of PR-104

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## Compound of Interest

Compound Name: KSK-104

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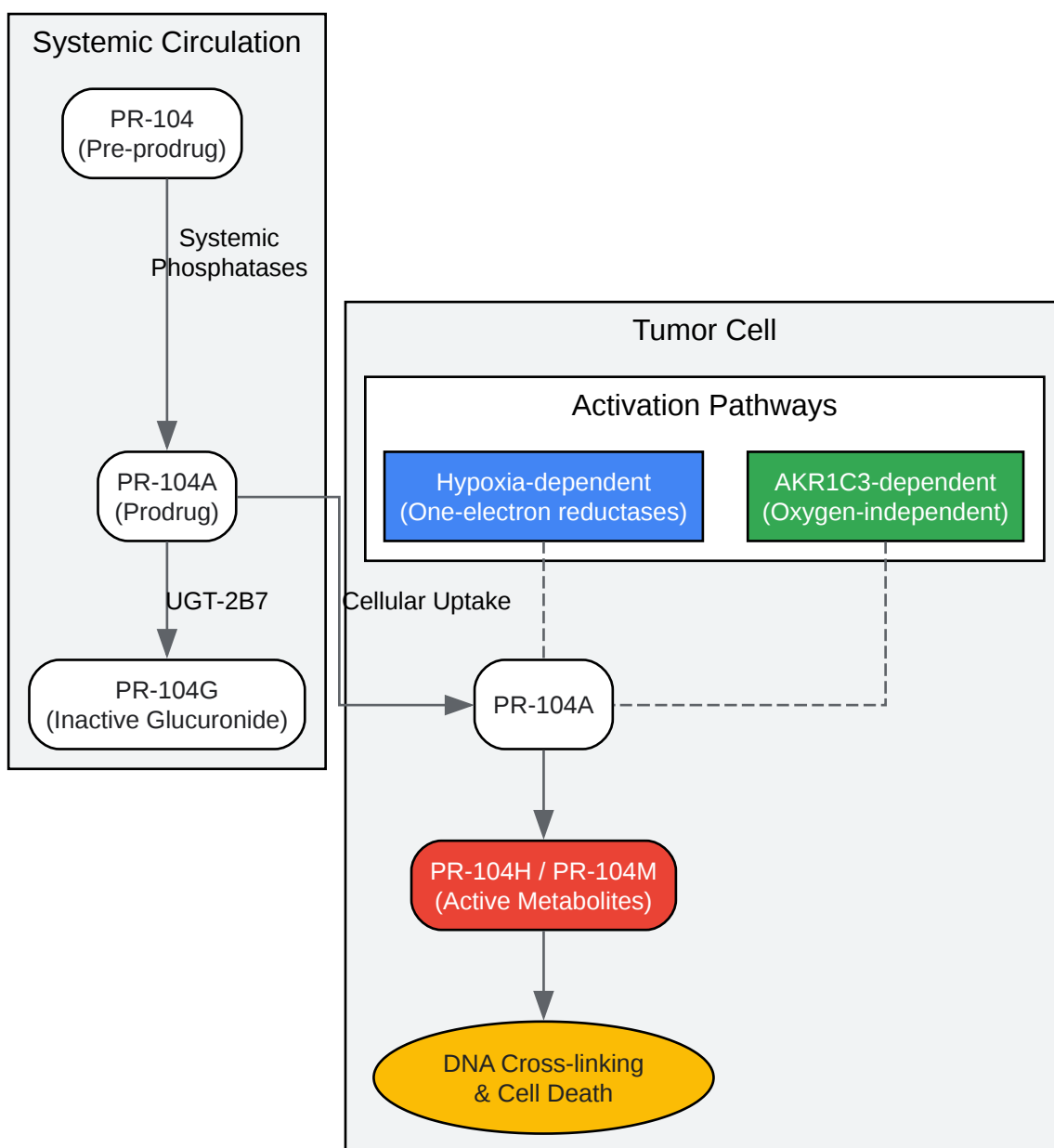
This technical guide provides a comprehensive overview of the initial clinical studies of PR-104, a hypoxia-activated prodrug. The document details the core findings from Phase I and Phase I/II trials in both solid tumors and acute leukemias, with a focus on quantitative data, experimental protocols, and the underlying scientific rationale.

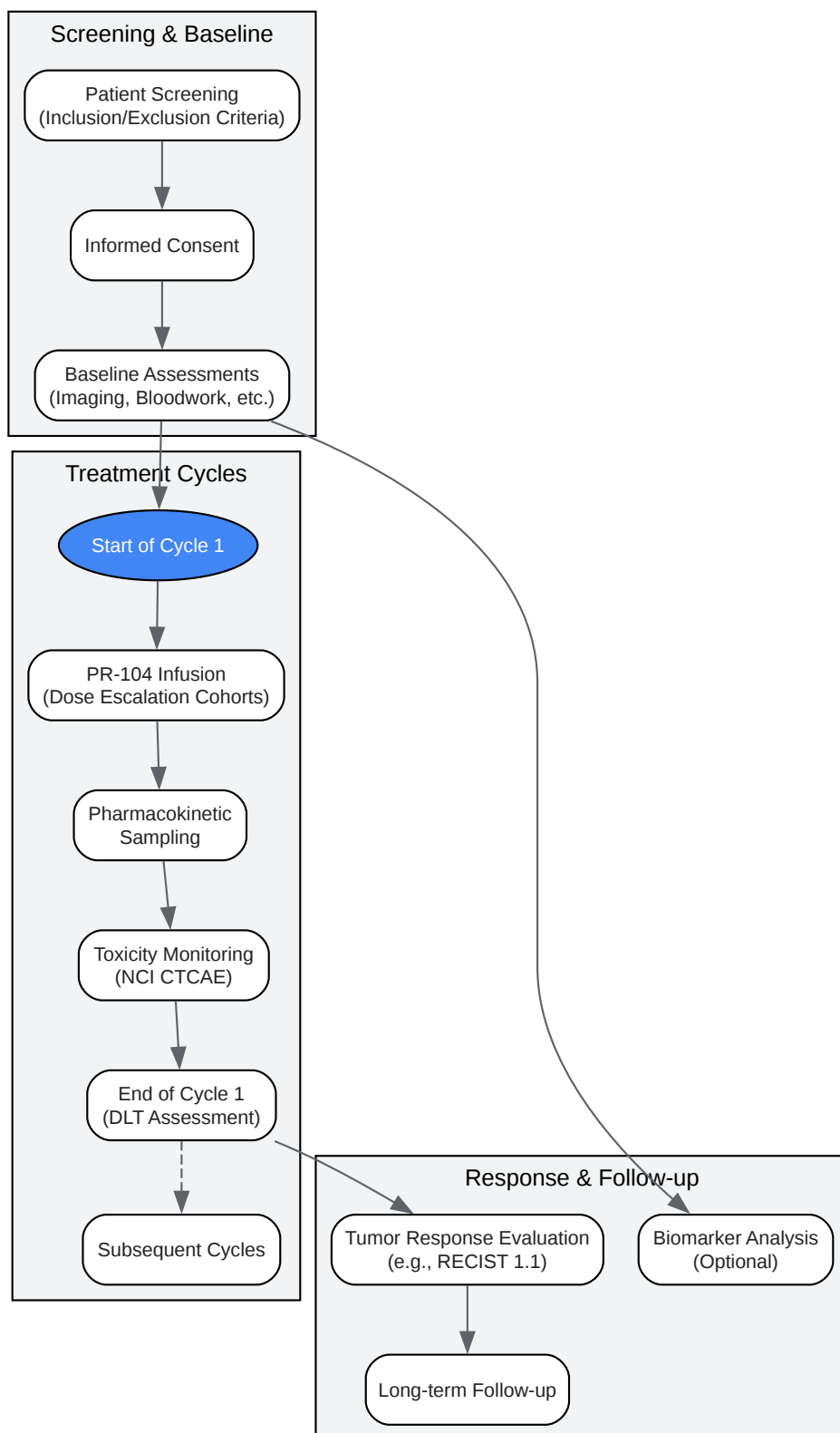
## Core Concepts: Mechanism of Action of PR-104

PR-104 is a phosphate ester "pre-prodrug" that is rapidly converted in the body to its active form, PR-104A.[1] PR-104A is a dinitrobenzamide nitrogen mustard that undergoes bioreductive activation to form potent DNA cross-linking agents, the hydroxylamine (PR-104H) and amine (PR-104M) metabolites.[1][2] This activation occurs through two principal pathways:

- **Hypoxia-Dependent Activation:** In the low-oxygen environment characteristic of solid tumors, PR-104A is reduced by one-electron reductases, such as cytochrome P450 oxidoreductase. [2] This process is selective for hypoxic cells, sparing healthy, well-oxygenated tissues.[3]
- **AKR1C3-Dependent Activation:** PR-104A can also be activated independently of oxygen by the aldo-keto reductase 1C3 (AKR1C3) enzyme.[2][4] High expression of AKR1C3 in certain tumor types, including some leukemias, provides an additional mechanism for targeted drug activation.[4][5]

The dual activation mechanism of PR-104 offers a therapeutic strategy to target the unique microenvironment of tumors.





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## References

- 1. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Restoring Tumour Selectivity of the Bioreductive Prodrug PR-104 by Developing an Analogue Resistant to Aerobic Metabolism by Human Aldo-Keto Reductase 1C3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. PR-104 - Wikipedia [en.wikipedia.org]
- 5. ascopubs.org [ascopubs.org]
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